methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate
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Overview
Description
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate is a chemical compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an isopropoxy group at the 8th position and a methyl ester group at the 7th position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.
Esterification: The carboxylic acid group at the 7th position can be esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of antiviral and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-1,6-naphthyridine-7-carboxamide: Known for its antiviral properties.
1,6-Naphthyridine-3-carboxylic acid derivatives: Studied for their anticancer activities.
Uniqueness
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group and methyl ester functionality make it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)18-12-10-9(5-4-6-14-10)7-15-11(12)13(16)17-3/h4-8H,1-3H3 |
InChI Key |
OMWBKKQQUZGFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=CN=C1C(=O)OC)C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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